N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that combines the structural features of adamantane, benzimidazole, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Preparation of 1-adamantyloxyethylamine: This intermediate can be synthesized by reacting 1-adamantanol with ethylene oxide in the presence of a base.
Synthesis of 5-nitro-1H-benzimidazole: This can be achieved by nitration of benzimidazole using a mixture of concentrated nitric and sulfuric acids.
Formation of the final compound: The final step involves the reaction of 1-adamantyloxyethylamine with 5-nitro-1H-benzimidazole-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic properties.
Adamantane Derivatives: Compounds like amantadine and rimantadine are used as antiviral agents and share the adamantane structure.
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of the adamantyl, benzimidazole, and nitro groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-19(12-30-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-3-4-29-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJOCTKWWAVUHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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